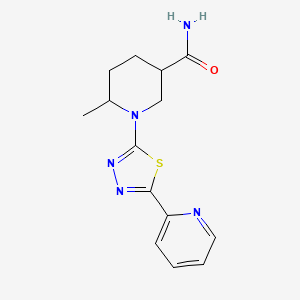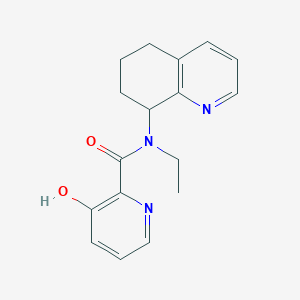![molecular formula C13H17N3O2 B7631496 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide, also known as PHT-427, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Mécanisme D'action
6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide works by inhibiting the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. By inhibiting AKT, 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell growth, and reduces cell migration and invasion. 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide has also been shown to reduce inflammation and protect against neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide in lab experiments is its specificity for AKT inhibition, which reduces the risk of off-target effects. However, 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide research. One area of interest is its potential use in combination therapy with other cancer treatments. 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide has also been investigated for its potential use in treating other diseases such as inflammation and neurodegenerative disorders. Further research is needed to determine the full extent of 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide's therapeutic potential.
In conclusion, 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research studies. Its specificity for AKT inhibition and ability to induce apoptosis in cancer cells make it a promising candidate for cancer treatment. Further research is needed to fully understand its therapeutic potential and explore its use in combination therapy with other cancer treatments.
Méthodes De Synthèse
The synthesis of 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with propargylamine, followed by the addition of 2-hydroxypropyl(methyl)amine. The resulting product is then purified by column chromatography to obtain 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide in its pure form.
Applications De Recherche Scientifique
6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide has been extensively studied in various scientific research studies, particularly in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide has also been investigated for its potential use in treating other diseases such as inflammation and neurodegenerative disorders.
Propriétés
IUPAC Name |
6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-7-14-13(18)11-5-6-12(15-8-11)16(3)9-10(2)17/h1,5-6,8,10,17H,7,9H2,2-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLXOWWMBISAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NC=C(C=C1)C(=O)NCC#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)
![3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631430.png)
![3-(Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenol](/img/structure/B7631434.png)
![[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)
![4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol](/img/structure/B7631442.png)

![Methyl 2-[(2-ethylsulfanylcyclohexyl)amino]acetate](/img/structure/B7631458.png)
![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7631472.png)
![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)

![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)